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The following table summarizes the key pharmacokinetic changes and resulting dosage recommendations for

Cefetamet Pivoxil based on creatinine clearance (CLcr). Data is derived from a 1989 study involving patients

with varying degrees of renal impairment [1].

Parameter
Healthy Subjects
(CLcr >80
mL/min/1.73m²)

Mild Impairment
(CLcr 40-80
mL/min/1.73m²)

Moderate
Impairment (CLcr
10-39
mL/min/1.73m²)

Severe
Impairment (CLcr
<10
mL/min/1.73m²)

Elimination
Half-Life (t₁/₂β)

2.2 - 2.5 hours [1]

[2]

Information not

specific

Significantly

prolonged

29.1 ± 13.9 hours

[1]

Total Body
Clearance
(CLs)

1.77 ± 0.27

mL/min/kg [1]

Information not

specific

Significantly

decreased

0.14 ± 0.04

mL/min/kg [1]

Renal
Clearance
(CLR)

1.42 ± 0.25
mL/min/kg [1]

Information not
specific

Significantly
decreased

0.04 ± 0.03
mL/min/kg [1]

Recommended
Dosage

Standard dose

(e.g., 500mg
q12h) [2]

Half the normal

dose, twice daily
[1]

Half the normal

dose, twice daily
[1]

One-quarter

normal daily dose,
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Parameter
Healthy Subjects
(CLcr >80
mL/min/1.73m²)

Mild Impairment
(CLcr 40-80
mL/min/1.73m²)

Moderate
Impairment (CLcr
10-39
mL/min/1.73m²)

Severe
Impairment (CLcr
<10
mL/min/1.73m²)

with a loading
dose [1]

Key Findings:

Elimination Dependency: Cefetamet elimination is primarily dependent on renal function, with total

body clearance and renal clearance showing a strong linear correlation with creatinine clearance [1].
Non-Renal Clearance: The non-renal clearance (CLNR) of cefetamet was found to be relatively low

and showed only a weak correlation with renal function, indicating that non-renal elimination
pathways play a minor role [1].

Volume of Distribution: The volume of distribution at steady state (approximately 0.29 L/kg) was not
significantly altered by renal insufficiency, suggesting that tissue distribution is not affected [1] [2].

Bioavailability: The oral bioavailability of Cefetamet Pivoxil (approximately 45-50% under fed
conditions) was not altered by renal failure, though the time to reach peak plasma concentration was

significantly delayed [1] [2].

Experimental Protocol for Key Study

The primary data comes from a 1989 pharmacokinetic study titled "Pharmacokinetics of intravenous

cefetamet and oral cefetamet pivoxil in patients with renal insufficiency" [1].

Study Design: An open-label, single-dose study comparing both intravenous and oral administration.

Subject Population: The study involved 9 healthy subjects and 38 patients with varying degrees of
renal impairment, categorized based on their creatinine clearance (CLcr).

Dosing:
Intravenous (IV): A single 515 mg dose of cefetamet was administered as a short infusion.

Oral (PO): A single 1000 mg dose of cefetamet pivoxil (the prodrug) was administered.
Data Collection:

Blood Sampling: Multiple blood samples were collected following drug administration to
determine plasma concentrations of cefetamet over time.

Urine Collection: Urine was collected over specified intervals to measure the amount of drug
excreted unchanged.
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Pharmacokinetic Analysis: Non-compartmental methods were used to calculate key parameters,

including:
Area Under the Curve (AUC): To determine bioavailability and total exposure.

Elimination Half-Life (t₁/₂β): Calculated from the terminal slope of the plasma concentration-
time curve.

Systemic Clearance (CLs) and Renal Clearance (CLR): Calculated from IV data using
standard equations.

Volume of Distribution (Vss): Estimated from the IV infusion data.
Statistical Analysis: Linear regression was used to correlate clearance parameters (CLs, CLR,

CLNR) with creatinine clearance.

The diagram below illustrates the logical relationship and workflow between renal function, pharmacokinetic

parameters, and clinical outcomes for Cefetamet.
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Pharmacokinetic Changes

Clinical Action

Renal Function (CLcr)

Key PK Parameters

Decreases

↑ Elimination Half-Life ↓ Total & Renal Clearance

Clinical Effect

Dosage Adjustment Required Therapeutic Drug Monitoring
(if available)

↑ Systemic Drug Exposure

Increased Risk of

Click to download full resolution via product page

Important Limitations and Considerations

Historical Data: The most specific pharmacokinetic data available for Cefetamet in renal impairment
is from 1989 [1]. The drug does not appear to be a major subject of recent clinical research.

Different Drug Alert: Some contemporary market reports, such as one forecasting growth to 2033,
discuss Cefteram Pivoxil, which is a different cephalosporin antibiotic and should not be confused
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with Cefetamet Pivoxil [3].

General PK Principle: A review article on drug pharmacokinetics in renal impairment notes that non-
renal clearance estimates for some drugs can be biased and overestimated in patients with renal

disease, which is a methodological consideration for all research in this area [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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